5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Overview

Description

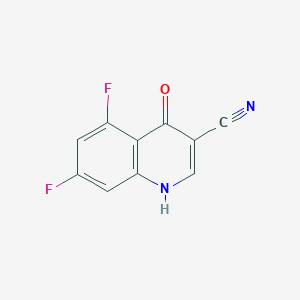

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4F2N2O and a molecular weight of 206.15 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a nitrile group at position 3 make this compound unique and potentially useful in various scientific applications.

Preparation Methods

The synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has shown that 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics . The compound's ability to inhibit bacterial growth suggests its potential use in developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines such as A-549 (lung carcinoma) and HeLa (cervical carcinoma) have indicated that this compound can induce cytotoxic effects. For example, one study reported an IC50 value of 5.6 mM against the A-549 cell line, showing that it is more effective than some existing chemotherapeutic agents . The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which are known to contribute to cancer cell death.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of quinoline were synthesized and tested for their antibacterial activity against multiple strains. The results indicated that certain modifications on the aryl group enhanced the activity against resistant strains of E. coli, showcasing the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of this compound on different cancer cell lines. The results revealed that specific derivatives exhibited IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating a strong potential for development into therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and hydroxyl group play crucial roles in binding to active sites, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile include other fluorinated quinoline derivatives such as:

- 5,7-Difluoroquinoline

- 4-Hydroxyquinoline-3-carbonitrile

- 5,7-Dichloro-4-hydroxyquinoline-3-carbonitrile

Compared to these compounds, this compound is unique due to the specific combination of fluorine atoms, hydroxyl group, and nitrile group, which confer distinct chemical and biological properties .

Biological Activity

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (DFHQC) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological mechanisms, activities, and relevant research findings associated with DFHQC.

- Molecular Formula: C10H4F2N2O

- Molecular Weight: 206.15 g/mol

- CAS Number: 541505-11-7

DFHQC features a unique structure characterized by two fluorine atoms and a hydroxyl group on the quinoline ring, as well as a nitrile functional group. These structural elements contribute to its biological activity by enhancing interaction with molecular targets.

The mechanism of action of DFHQC involves its interaction with various enzymes and receptors. The presence of fluorine atoms and the hydroxyl group significantly influence its binding affinity to target sites. The nitrile group may participate in hydrogen bonding, modulating the activity of target molecules, which can lead to various biological effects such as inhibition of enzyme activity and interference in cellular pathways .

Antiviral Activity

Recent studies have highlighted the antiviral properties of DFHQC and related quinoline derivatives. For instance, certain derivatives have shown significant inhibitory activity against viruses such as dengue virus serotype 2 (DENV2). These compounds were found to act at an early stage of the viral lifecycle, reducing intracellular production of viral proteins .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| DFHQC | TBD | TBD | TBD |

| Iso-Pr | 3.03 | 16.06 | 5.30 |

| Iso-Bu | 0.49 | 19.39 | 39.5 |

Antimicrobial Activity

DFHQC has also been investigated for its antimicrobial properties. Studies indicate that it may exhibit activity against various bacterial strains, although detailed IC50 values are yet to be established for DFHQC specifically . The presence of the hydroxyl group is believed to enhance membrane permeability, facilitating interaction with bacterial targets.

Case Studies and Research Findings

- Antiviral Screening : A study evaluated several quinoline derivatives for their antiviral activity against DENV2, revealing that modifications in the molecular structure significantly influenced their efficacy. The most potent derivatives had high selectivity indices, indicating low cytotoxicity relative to their antiviral effects .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives has shown that increasing lipophilicity and electron-withdrawing substituents can enhance biological activity. DFHQC's unique structure positions it favorably within this context .

- Cytotoxicity Assessments : In vitro cytotoxicity assays have been conducted to determine the safety profile of DFHQC against human cell lines. Preliminary results suggest that while some derivatives exhibit low cytotoxicity, further studies are needed to evaluate DFHQC's safety comprehensively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile with high purity?

- Methodological Answer : Optimize the cyclocondensation of fluorinated aniline derivatives with cyanoacetamide precursors under acidic or basic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) ensures ≥95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and hydroxyquinoline protons (δ ~12–14 ppm for -OH). Compare with computed chemical shifts using DFT (e.g., B3LYP/6-31G*) to resolve ambiguities .

- IR : Confirm the presence of -OH (broad peak ~3200 cm⁻¹) and nitrile (sharp peak ~2200 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CN or -F groups) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to predict reactivity. Include solvent effects via the PCM model. Validate against experimental UV-Vis spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from approximations in DFT functionals (e.g., neglect of exact exchange). Compare results using higher-level methods (e.g., CCSD(T)) or hybrid functionals with exact-exchange corrections (e.g., CAM-B3LYP). Reassess solvent models and vibrational corrections for thermodynamic properties. Cross-validate with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies are effective for elucidating the mechanistic role of fluorine substituents in this compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying F positions (e.g., 5-F vs. 6-F) and measure activity (e.g., enzyme inhibition).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to assess fluorine’s impact on hydrophobic interactions or hydrogen bonding.

- In-situ Spectroscopic Monitoring : Use fluorescence quenching or stopped-flow techniques to track reaction intermediates .

Q. How should researchers design experiments to address inconsistent cytotoxicity data across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, incubation time, and solvent controls). Perform dose-response curves (IC₅₀) with triplicate measurements. Use orthogonal assays (e.g., apoptosis markers vs. MTT) to confirm mechanisms. Consider cell permeability differences via logP calculations (e.g., ClogP) .

Q. What advanced analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

- Methodological Answer :

- LC-HRMS : Identify hydrolyzed or oxidized products (e.g., loss of -CN or hydroxylation).

- X-ray Crystallography : Resolve structural changes in degradation byproducts.

- Isotope Labeling : Use ¹⁸O or deuterated solvents to trace reaction pathways .

Q. Data Contradiction Analysis

Q. How can conflicting results in fluorescence quantum yield measurements be reconciled?

- Methodological Answer : Ensure consistent solvent polarity, pH, and excitation wavelengths. Compare absolute vs. relative quantum yields (e.g., using integrating spheres). Recalculate using time-resolved fluorescence to account for environmental quenching effects .

Q. What factors contribute to variability in DFT-calculated vs. experimental dipole moments?

- Methodological Answer : Discrepancies may arise from solvent effects (implicit vs. explicit models) or incomplete basis sets. Re-run calculations with larger basis sets (e.g., aug-cc-pVDZ) and include vibrational contributions. Validate with Stark spectroscopy .

Q. Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| B3LYP/6-31G* DFT | HOMO/LUMO calculation | Solvent model (PCM), vibrational scaling |

| LC-HRMS | Degradation product identification | Collision energy: 20–35 eV, resolution >30k |

| Column Chromatography | Purification | Silica gel mesh: 230–400, gradient elution |

Properties

IUPAC Name |

5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFRDVZHEZZMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610624 | |

| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-11-7 | |

| Record name | 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541505-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.